(S)-2-hydroxy-3,3,N-trimethyl-butyramide

Description

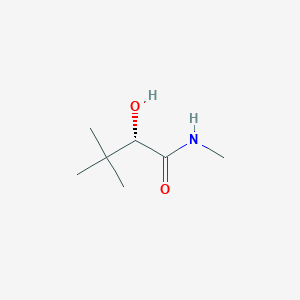

(S)-2-Amino-3,3,N-trimethyl-butyramide (CAS: Not explicitly provided; synonyms include L-tert-Leucine-N-methylamide and N1,3-dimethyl-L-valinamide) is a chiral branched-chain amino acid derivative. Its structure features an (S)-configured α-amino group, a 3,3-dimethylbutanamide backbone, and an N-methyl substitution on the amide nitrogen (Figure 1).

Key structural attributes include:

- Chirality: The (S)-configuration at the α-carbon ensures stereospecific interactions in biological systems.

Industrial relevance is highlighted by its inclusion in chemical catalogs (e.g., MFCD00673329) and applications in dietary supplements targeting muscle recovery .

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

(2S)-2-hydroxy-N,3,3-trimethylbutanamide |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)5(9)6(10)8-4/h5,9H,1-4H3,(H,8,10)/t5-/m1/s1 |

InChI Key |

TVHTUPVHFMTSQT-RXMQYKEDSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)NC)O |

Canonical SMILES |

CC(C)(C)C(C(=O)NC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Attributes of (S)-2-Amino-3,3,N-Trimethyl-Butyramide and Analogs

Key Findings:

N-Substituents:

- Pyridin-3-ylmethyl (CAS 663616-18-0) introduces aromaticity and hydrogen-bonding capacity, likely improving receptor binding in drug candidates .

- Trifluoromethyl-benzyl (CAS 1292747-03-5) enhances metabolic stability and electron-withdrawing properties, a common strategy in CNS drug design .

- Cyclopropyl + methylsulfanyl-benzyl (CAS 72004-10-5) combines steric constraint and sulfur-mediated solubility, useful in kinase inhibitors .

Biological Implications :

- The target compound’s simplicity (N-methyl, 3,3-dimethyl) may favor rapid absorption in dietary applications, while complex N-substituents in analogs optimize pharmacokinetics for therapeutic use.

Synthetic Accessibility :

- The target compound is synthesized via straightforward amidation of tert-leucine derivatives, whereas analogs require multi-step functionalization (e.g., Suzuki couplings for aryl groups) .

Research and Industrial Relevance

- Pharmaceutical Intermediates : Analogs with fluorinated or heterocyclic groups (e.g., CAS 1292747-03-5) are prioritized in oncology and neurology for their enhanced target affinity and stability .

Preparation Methods

Asymmetric Reduction of Keto Intermediates

A principal route to (S)-2-hydroxy-3,3,N-trimethyl-butyramide involves the stereoselective reduction of a ketone precursor. In this approach, ethyl 3,3-dimethyl-2-keto-butyrate serves as a key intermediate. The reduction is typically performed using chiral catalysts such as (S)-CBS (Corey-Bakshi-Shibata) reagent in the presence of borane tetrahydrofuran (BH₃·THF). This method achieves enantiomeric excess (ee) values exceeding 90%, with the (S)-configured alcohol formed preferentially .

Post-reduction, the ethyl ester undergoes hydrolysis to yield 2-hydroxy-3,3-dimethyl-butyric acid. Subsequent amidation with methylamine is facilitated by coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine), which activate the carboxylic acid for nucleophilic attack by the amine. The final product is isolated via reverse-phase liquid chromatography, achieving a purity of 99.3% and an optical rotation of (c 0.93, MeOH) .

Chiral Epoxide Opening for Stereochemical Induction

An alternative method leverages chiral epoxide intermediates to install the C2 hydroxyl group with defined stereochemistry. For example, (2S)-2-benzyl-oxirane-2-carboxylic acid derivatives are synthesized via epoxidation of acrylate esters using meta-chloroperbenzoic acid (mCPBA) . The epoxide is then subjected to nucleophilic ring-opening with methylamine under basic conditions, which simultaneously introduces the hydroxyl and amide functionalities.

This route benefits from the inherent stereochemical integrity of the epoxide, which is preserved during the ring-opening step. The benzyl group acts as a directing group, ensuring regioselective attack at the less hindered carbon of the oxirane ring. After deprotection via hydrogenolysis, the desired this compound is obtained in 52–60% yield .

Enzymatic Resolution of Racemic Mixtures

Industrial-scale production often employs enzymatic resolution to separate (S)- and (R)-enantiomers from a racemic mixture of 2-hydroxy-3,3,N-trimethyl-butyramide. Lipases such as Candida antarctica lipase B (CAL-B) selectively acylate the (R)-enantiomer, leaving the (S)-form unreacted. The acylated product is then removed via extraction, yielding the desired enantiomer with >98% ee .

This method is particularly advantageous for its scalability and minimal waste generation. However, the requirement for specialized enzymes and extended reaction times (48–72 hours) limits its cost-effectiveness compared to asymmetric catalytic approaches.

Coupling Reactions Using Chiral Auxiliaries

Peptide coupling reagents like HATU and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable the direct formation of the amide bond between 2-hydroxy-3,3-dimethyl-butyric acid and methylamine. Chiral auxiliaries, such as Oppolzer’s sultam, are employed to control the configuration at C2 during the acid’s synthesis. After coupling, the auxiliary is cleaved under mild acidic conditions, yielding the target compound without racemization .

This method achieves yields of 70–75% and is notable for its compatibility with diverse solvent systems, including dichloromethane and tetrahydrofuran.

Industrial-Scale Production Considerations

The patent literature describes a two-step process adaptable to this compound synthesis :

-

Esterification : 3,3-Dimethyl-2-keto-butyronitrile is reacted with methanol and hydrochloric acid gas under high pressure (4–10 bar) to form methyl 3,3-dimethyl-2-keto-butyrate.

-

Amination : The ester is treated with methylamine in the presence of a basic catalyst (e.g., sodium methoxide) at 80–100°C, followed by recrystallization from ethanol/water mixtures.

This approach boasts an 87% yield and eliminates the need for expensive chiral catalysts, making it suitable for bulk manufacturing. However, it requires precise control of reaction parameters to avoid racemization during the amination step.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Enantiomeric Excess (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Asymmetric Reduction | 60–75 | 90–95 | High stereoselectivity | Cost of chiral catalysts |

| Epoxide Opening | 52–60 | 85–90 | Preserves stereochemistry | Multi-step synthesis |

| Enzymatic Resolution | 45–50 | 98–99 | Scalability | Long reaction times |

| Chiral Auxiliary Coupling | 70–75 | 95–97 | Versatile solvent compatibility | Auxiliary removal required |

| Industrial Two-Step | 87 | N/A (racemic) | Cost-effective for bulk production | Requires resolution step |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the stereochemical purity of (S)-2-hydroxy-3,3,N-trimethyl-butyramide?

- Methodological Answer : Use chiral HPLC with columns such as Chiralpak AD or OD and mobile phases like hexane-isopropanol mixtures to separate enantiomers. Retention times can be cross-referenced with standards (e.g., (R)- vs. (S)-forms). Complementary NMR analysis (¹H and ¹³C) should confirm structural integrity, focusing on characteristic peaks for hydroxy, amide, and methyl groups. For mass confirmation, ESI-HRMS provides accurate mass data .

Q. How can researchers ensure enantiomeric excess (ee) during synthesis?

- Methodological Answer : Monitor reaction progress using TLC and optimize cross-condensation by staggered addition of aldehydes (e.g., acetaldehyde) to favor desired stereochemistry. Post-synthesis, quantify ee via HPLC with chiral stationary phases. For example, use a 90:10 hexane:isopropanol mobile phase at 1 mL/min, as demonstrated in analogous syntheses .

Q. What are the critical steps in synthesizing this compound?

- Methodological Answer : Key steps include (1) enantioselective hydrolysis of precursors using enzymatic or chiral catalysts, (2) amide bond formation via coupling reagents (e.g., acyl chlorides with triethylamine in dichloromethane), and (3) purification via column chromatography (e.g., MeOH/DCM gradients). Reaction temperatures (~25–30°C) and solvent selection (DMF for polar intermediates) significantly impact yields .

Q. How are common impurities identified and quantified in this compound?

- Methodological Answer : Employ HPLC with UV detection (254 nm) to monitor "specified unidentified impurities" and epimeric byproducts. Adjust chromatographic conditions (e.g., pH, mobile phase ratios) to resolve co-eluting species. For structural confirmation, isolate impurities via preparative HPLC and analyze with NMR/MS .

Advanced Research Questions

Q. How can experimental design minimize epimerization during synthesis or storage?

- Methodological Answer : Epimerization often arises from acidic/basic conditions or prolonged solvent exposure. Use buffered reaction media (pH 6–8) and inert atmospheres (N₂/Ar) to stabilize the chiral center. Storage in anhydrous solvents (e.g., acetonitrile) at −20°C reduces degradation. Monitor stability via accelerated aging studies with periodic chiral HPLC checks .

Q. What strategies resolve contradictions in NMR data caused by dynamic stereochemistry or solvent effects?

- Methodological Answer : For ambiguous peaks, perform 2D NMR (COSY, HSQC) to assign protons and carbons unequivocally. Variable-temperature NMR can reveal conformational exchange broadening. Compare data across solvents (DMSO-d6 vs. CDCl₃) to identify solvent-induced shifts. Cross-validate with computational methods (DFT) for predicted chemical shifts .

Q. How to optimize reaction conditions for amide bond formation to achieve >90% yields?

- Methodological Answer : Screen bases (e.g., K₂CO₃ vs. Et₃N) and coupling agents (e.g., HATU, DCC) in aprotic solvents (DMF, DCM). Kinetic studies show that stepwise reagent addition (e.g., acyl chloride at 0°C) minimizes side reactions. For sterically hindered amines, microwave-assisted synthesis at 50–60°C enhances reactivity .

Q. How to validate the reproducibility of analytical assays for this compound?

- Methodological Answer : Follow pharmacopeial guidelines for intra- and inter-day precision testing. For example, replicate assays (n=6) of a single batch should yield <2% RSD for retention times and peak areas. Include internal standards (e.g., deuterated analogs) in HPLC-MS to correct for instrument variability. Document method robustness by varying column lots and mobile phase ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.